12-Pahsa

Description

Overview of Endogenous Lipid Classes and Their Roles as Signaling Molecules

Lipids are essential biomolecules involved in numerous cellular functions, serving not only as structural components and energy reservoirs but also as crucial signaling molecules. wikipedia.orgsemanticscholar.org Endogenous lipids encompass a wide variety of structures, including fatty acids, glycerolipids, sphingolipids, and sterol lipids, each contributing to complex signaling networks that regulate metabolic processes, inflammation, and cellular communication. wikipedia.org The biological functions of lipids are highly dependent on their structural diversity, including factors such as acyl chain length, degree and position of unsaturation, and the presence and location of functional groups. semanticscholar.org Dysregulations in lipid metabolism and signaling are implicated in various diseases, including metabolic disorders and inflammatory conditions. mdpi.comescholarship.orgresearchgate.netpnas.orgnih.gov

FAHFAs are a class of endogenous lipids that have been recognized for their important physiological functions in mammals and plants. encyclopedia.pubmagtech.com.cn They are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. researchgate.netnih.gov This structure allows for significant diversity based on the specific fatty acid, the hydroxy fatty acid, and the position of the ester bond. encyclopedia.pub FAHFAs are synthesized in mammalian tissues, with white adipose tissue being a major site of synthesis. nih.govcas.cznih.gov They are present in various human and animal tissues, as well as in serum, breast milk, and meconium. encyclopedia.pubcas.cz

Historical Context of FAHFA Discovery and Initial Characterization

The discovery of FAHFAs as a novel class of endogenous mammalian lipids with significant biological activity was reported in 2014 by Kahn and co-workers. mdpi.comescholarship.orgencyclopedia.pubmagtech.com.cnnih.govnih.gov This discovery stemmed from lipidomic analysis of adipose tissue from transgenic mice overexpressing the glucose transporter 4 (GLUT4) in adipocytes, which exhibited enhanced insulin (B600854) sensitivity despite being obese. nih.govnih.gov These mice showed significantly elevated levels of FAHFAs in their adipose tissue. nih.govnih.gov

Initial characterization of FAHFAs involved elucidating their chemical structure, identifying them as branched esters of fatty acids and hydroxy fatty acids. researchgate.netencyclopedia.pubnih.gov Mass spectrometry played a crucial role in determining the structure of these novel lipids. mdpi.comencyclopedia.pub For instance, the structure of PAHSAs was elucidated through fragmentation patterns observed in mass spectrometry, confirming the ester linkage between palmitic acid and hydroxystearic acid. encyclopedia.pub The initial studies highlighted the anti-diabetic and anti-inflammatory activities of FAHFAs, demonstrating that their levels are reduced in insulin-resistant humans and correlate with insulin sensitivity. mdpi.comnih.govnih.gov

Classification and Isomerism within the Palmitic Acid Hydroxystearic Acid (PAHSA) Family

FAHFAs are broadly classified based on the constituent fatty acid and hydroxy fatty acid. encyclopedia.pub The PAHSA family is a prominent group of FAHFAs formed by the esterification of palmitic acid with hydroxystearic acid. encyclopedia.pubcas.cz Within the PAHSA family, further diversity arises from the position of the ester linkage on the hydroxystearic acid backbone, leading to the existence of multiple positional isomers, also known as regioisomers. nih.govencyclopedia.pubnih.gov

Regioisomerism is a type of structural isomerism where molecules have the same molecular formula but differ in the position of a functional group or substituent. lnct.ac.infctemis.orgsolubilityofthings.comsaskoer.ca In the case of PAHSAs, the palmitic acid can be esterified to the hydroxyl group at different carbon positions along the stearic acid chain. encyclopedia.pub Common PAHSA regioisomers identified in biological samples include those with ester linkages at positions 5, 7, 8, 9, 10, 11, 12, and 13 of the hydroxystearic acid. mdpi.comencyclopedia.pubsci-hub.boxresearchgate.net

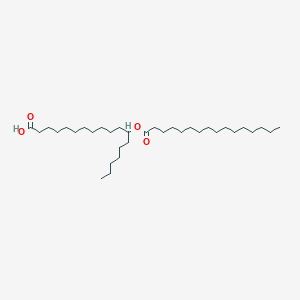

12-PAHSA is a specific regioisomer within the PAHSA family where palmitic acid is esterified to the hydroxyl group located at the 12th carbon of the stearic acid molecule. nih.govcaymanchem.com Its chemical structure is defined by this precise ester bond position. nih.govcaymanchem.com This structural specificity distinguishes this compound from other PAHSA regioisomers, such as 9-PAHSA or 5-PAHSA, where the palmitic acid is attached at the 9th or 5th carbon, respectively. mdpi.comencyclopedia.pubnih.gov The molecular formula of this compound is C₃₄H₆₆O₄, and it has a molecular weight of 538.9 g/mol . nih.govuni.lu

While all PAHSA regioisomers share the same constituent fatty acid (palmitic acid) and hydroxy fatty acid (hydroxystearic acid), the location of the ester bond results in distinct three-dimensional structures and potentially different physical and biochemical properties. semanticscholar.orgsolubilityofthings.com Techniques such as mass spectrometry, particularly with advanced fragmentation methods, are crucial for distinguishing between these regioisomers. mdpi.com

The positional isomerism within the PAHSA family and other FAHFAs is biologically significant because different regioisomers can exhibit distinct biological activities and are regulated differently in various tissues and conditions. researchgate.netresearchgate.netnih.gov Research has shown that the biological effects of FAHFAs can be regioisomer-specific. researchgate.netnih.gov For example, while both 5-PAHSA and 9-PAHSA have demonstrated potent anti-diabetic effects, 9-PAHSA has also shown anti-inflammatory properties in certain cell types, highlighting the importance of the ester bond position for specific biological functions. researchgate.netnih.gov

The levels of different PAHSA regioisomers can vary depending on metabolic state and tissue type. mdpi.comnih.gov For instance, levels of multiple PAHSA isomers, including this compound, are elevated in the adipose tissue of insulin-sensitive mice. mdpi.comcaymanchem.comnih.gov Conversely, levels of several PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice. mdpi.comnih.govnih.govcaymanchem.com This differential regulation and distinct bioactivity among regioisomers underscore the importance of analyzing individual FAHFA species rather than just total FAHFA levels to fully understand their physiological roles. researchgate.net

Data on the relative abundance of different PAHSA isomers in various tissues can provide insights into their potential functions and metabolic pathways. While 9-PAHSA and 5-PAHSA are among the most studied, this compound is also detected in mammalian tissues like adipose tissue and serum and its levels are influenced by metabolic conditions. mdpi.comcaymanchem.com

Below is a table summarizing some key characteristics of prominent PAHSA regioisomers:

| Regioisomer | Ester Bond Position | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 5-PAHSA | C5 of hydroxystearic acid | C₃₄H₆₆O₄ | 538.9 | - |

| 9-PAHSA | C9 of hydroxystearic acid | C₃₄H₆₆O₄ | 538.9 | 72189985 |

| This compound | C12 of hydroxystearic acid | C₃₄H₆₆O₄ | 538.9 | 86290202 |

| 13-PAHSA | C13 of hydroxystearic acid | C₃₄H₆₆O₄ | 538.9 | - |

Note: PubChem CIDs for all possible PAHSA regioisomers may not be individually listed or readily available in standard databases.

Detailed research findings indicate that this compound is present at higher levels in the adipose tissue of glucose-tolerant mice compared to wild-type mice. caymanchem.com Its levels are also higher in fasted wild-type mice and decrease with high-fat diet-induced obesity in insulin-resistant mice. caymanchem.com These findings suggest a potential role for this compound in metabolic health, similar to other beneficial PAHSA isomers.

Properties

IUPAC Name |

12-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBLSWAKHZVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271510 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1997286-65-3 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Regulation of 12 Pahsa

Enzymatic Pathways and Molecular Machinery of FAHFA Biogenesis in Mammalian Systems

The formation of the ester bond linking a fatty acid to a hydroxy fatty acid is a crucial step in FAHFA biosynthesis. Recent research has shed light on the key enzymes involved in this process within mammalian systems.

Adipose Triglyceride Lipase (B570770) (ATGL), also known as patatin-like phospholipase domain containing 2 (PNPLA2), has been identified as a significant biosynthetic enzyme for FAHFAs, including the PAHSA family. nih.govnih.govsochob.clresearchgate.net Contrary to its well-established role in triglyceride hydrolysis, ATGL catalyzes a transacylation reaction. nih.govnih.govsochob.cl In this reaction, ATGL facilitates the transfer of a fatty acyl chain from a triglyceride (TG) or, to a lesser extent, a diglyceride (DG) to the hydroxyl group of a hydroxy fatty acid, thereby forming a FAHFA ester bond. nih.govnih.gov This transacylase activity represents a paradigm shift in understanding ATGL's functions and is considered biologically important for regulating adipose FAHFA levels. nih.govnih.govsochob.clresearchgate.net The activity of ATGL in FAHFA synthesis is enhanced by its co-activator, comparative gene identification-58 (CGI-58). nih.gov Studies involving adipose-tissue-specific deletion of Atgl in mice have demonstrated a substantial decrease (78–94%) in total PAHSA levels in various white adipose tissue depots (subcutaneous, perigonadal) and brown adipose tissue, as well as in serum, underscoring the physiological relevance of ATGL in regulating systemic and tissue-specific PAHSA levels. nih.gov

Diacylglycerol Acyltransferases (DGAT1 and DGAT2), enzymes primarily known for catalyzing the final step of triglyceride synthesis, also exert an influence on FAHFA biosynthesis. nih.govnih.gov Research indicates that overexpression of either DGAT1 or DGAT2 leads to an increase in the synthesis of various FAHFAs, including 12-PAHSA. nih.gov Conversely, inhibiting DGAT2 or genetically ablating Dgat1 results in decreased FAHFA biosynthesis. nih.gov These findings suggest a cooperative relationship where DGAT-mediated triglyceride synthesis provides the necessary acyl donors for ATGL's transacylation activity, thus promoting FAHFA formation. nih.gov DGAT1 and DGAT2 may exhibit some degree of functional redundancy or compensation in the synthesis of FAHFA-containing triglycerides. nih.gov

While ATGL is a key identified biosynthetic enzyme, the full spectrum of enzymes involved in FAHFA production in mammalian systems is still an area of investigation. Some studies mention enzymes involved in the metabolism (degradation) of FAHFAs, such as carboxyl ester lipase (CEL), androgen-dependent TFPI regulating protein (ADTRP), and androgen-induced gene 1 (AIG1), which hydrolyze the ester bond to release free fatty acids and hydroxy fatty acids. cas.cznih.govpnas.orgnih.govnih.govresearchgate.net These are catabolic enzymes and distinct from biosynthetic machinery. Peroxiredoxin 6 (Prdx6) has been suggested to be potentially involved in the synthesis of hydroxy fatty acids, which serve as substrates for FAHFA formation, but its direct role in the esterification step is not clearly defined. cas.cz The biosynthesis of certain specialized FAHFAs, such as omega-FAHFAs, may involve enzymes like ELOVLs (for very-long-chain fatty acid elongation) and specific cytochrome P450 enzymes (for omega-hydroxylation), followed by an as-yet-unidentified acyltransferase for the final esterification. nih.gov While in vitro enzymatic methods utilizing hydratases and lipases (like Candida antarctica lipase A) have been developed for FAHFA synthesis, these represent engineered systems and not necessarily endogenous mammalian pathways. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org

Precursors and Substrates in this compound Formation Pathways

The direct precursors for the enzymatic synthesis of this compound are palmitic acid (PA) and 12-hydroxystearic acid (12-HSA). acs.orgchemrxiv.org Specifically, ATGL utilizes triglycerides or diglycerides containing palmitic acid as the acyl donor and 12-hydroxystearic acid as the acyl acceptor. nih.govnih.gov Long-chain fatty acids, such as stearic acid, serve as precursors for the formation of hydroxystearic acids, including 12-HSA, through hydroxylation reactions. nih.govacs.orgmdpi.com

Physiological and Nutritional Regulation of this compound Levels

The endogenous levels of this compound and other FAHFAs are dynamically regulated by various physiological and nutritional states, highlighting their potential roles as metabolic signaling molecules. nih.govnih.govglpbio.comsiditalia.itresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Fasting and feeding significantly influence the tissue-specific abundance of FAHFAs, including PAHSAs. Levels of this compound have been observed to be higher in fasted wild-type mice compared to those in a fed state. glpbio.comcaymanchem.comcaymanchem.com More broadly, total PAHSA levels in subcutaneous white adipose tissue (SQ WAT) increase rapidly during fasting. nih.govresearchgate.net This increase in FAHFA levels during fasting may be linked to the increased lipolytic activity, which releases free fatty acids and potentially liberates FAHFAs from storage pools like TAG estolides. researchgate.netnih.gov However, the regulatory response to fasting can be tissue-specific; for instance, liver PAHSA levels may not show the same increase as observed in adipose tissue and can even be modestly decreased for certain isomers during fasting. nih.govresearchgate.net This tissue-specific regulation underscores the complex interplay of synthesis, degradation, and storage mechanisms governing FAHFA levels in response to nutritional status. researchgate.net

Impact of Fasting on PAHSA Levels in Mice

| Tissue/Compartment | Observed Change in PAHSA Levels During Fasting (compared to Fed) | Source(s) |

| Subcutaneous White Adipose Tissue (SQ WAT) | Rapidly increase | nih.govresearchgate.net |

| Perigonadal White Adipose Tissue (PG WAT) | Increase (for total PAHSA) | researchgate.net |

| Brown Adipose Tissue (BAT) | Increase (for total PAHSA) | researchgate.net |

| Liver | Similar or modestly decreased (isomer-specific) | nih.govresearchgate.net |

| Serum | Higher (for this compound) or unchanged/modestly decreased (total/some isomers) | glpbio.comresearchgate.netcaymanchem.comcaymanchem.com |

Note: This table summarizes findings primarily from mouse studies on total PAHSAs or specific isomers including this compound.

Modulation of this compound in Experimental Models of Metabolic Perturbation

Studies in experimental models have shown that this compound levels are modulated under conditions of metabolic perturbation. In glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue, this compound is among the most abundant PAHSAs and is present at 2- to 3-fold higher levels compared to wild-type mice. caymanchem.com

Furthermore, levels of this compound are higher in fasted wild-type mice compared to fed mice. caymanchem.com Conversely, levels are reduced in insulin-resistant mice with high-fat diet-induced obesity. caymanchem.com These findings suggest a link between this compound levels and metabolic health status in these models.

In a study involving Holstein dairy cows, dietary supplementation with palmitic acid increased the concentration of 12-PAHPA (palmitic acid ester of 12-hydroxypalmitic acid), a related FAHFA isomer. However, there was no observed effect of this treatment on this compound levels. sdstate.edu This highlights potential differences in the regulation of various FAHFA isomers.

Dysregulation of FAHFAs, including this compound, has also been observed in the context of breast cancer, where serum levels of several PAHSAs, including this compound, were found to be lower in patients compared to healthy individuals. mdpi.com

Link to De Novo Lipogenesis and Carbohydrate-Responsive Element-Binding Protein (ChREBP) Activity

De novo lipogenesis (DNL), the process by which carbohydrates are converted into fatty acids, plays a significant role in the synthesis of lipids, including potentially contributing to the pool of fatty acids used for FAHFA biosynthesis. mdpi.comnih.gov Carbohydrate-responsive element-binding protein (ChREBP) is a key transcription factor that regulates DNL, particularly in the liver and adipose tissue. mdpi.comnih.govnih.gov

Increased glucose uptake in adipose tissue, such as in Glut4-overexpressing mice, induces DNL, leading to elevated synthesis of various complex lipids, including PAHSAs, through a ChREBP-dependent mechanism. diabetesjournals.org Mice with adipose-specific depletion of ChREBP exhibit impaired DNL and insulin (B600854) resistance, which is associated with lower PAHSA levels. mdpi.comnih.gov This suggests that ChREBP-mediated DNL in adipose tissue is important for maintaining PAHSA levels and metabolic health.

While the exact mechanism by which ChREBP regulates PAHSA production is not fully identified, its control over the lipogenic pathway likely influences the availability of fatty acid substrates needed for PAHSA synthesis. frontiersin.org Studies indicate that the first step of PAHSA formation may require the fine-tuning of both the cellular redox status, potentially involving Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), and DNL regulated by ChREBP. mdpi.com

Stereochemical Aspects and Enantioselectivity in PAHSA Biosynthesis

Stereochemistry plays a crucial role in the biological activity and metabolism of lipids. FAHFAs, including PAHSAs, contain chiral centers, leading to the existence of different stereoisomers (enantiomers). nih.govacs.orgethz.ch The biological roles of these different stereoisomers can vary significantly.

Research on 9-PAHSA, another prominent PAHSA isomer, has demonstrated the importance of stereochemistry in its biological effects and metabolism. nih.govacs.org Access to highly enantioenriched PAHSAs has enabled the development of analytical methods to separate and quantify specific stereoisomers. nih.govacs.org Studies have identified the R-stereoisomer of 9-PAHSA as the predominant form that accumulates in adipose tissues of transgenic mice where FAHFAs were initially discovered. nih.govacs.org

Biochemical analyses of 9-PAHSA biosynthesis and degradation pathways indicate that the enzymes involved are stereospecific. nih.govacs.org Cell lines tend to favor the production of R-9-PAHSA, while carboxyl ester lipase (CEL), an enzyme that degrades PAHSAs, selectively hydrolyzes S-9-PAHSA. nih.govacs.org

Metabolism and Enzymatic Degradation of 12 Pahsa

Enzymatic Hydrolysis Pathways for FAHFA Catabolism

The catabolism of FAHFAs, including 12-PAHSA, is mediated by several hydrolytic enzymes. These pathways involve the action of threonine and serine hydrolases, which break down FAHFAs into their constituent fatty acid and hydroxy fatty acid components researchgate.net. Beyond these general classes, specific enzymes have been identified and characterized for their roles in FAHFA degradation.

Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), primarily known for their roles in triglyceride metabolism, also contribute to the catabolism of triacylglycerol estolides, which can serve as reservoirs for FAHFAs pnas.org. Their activity can lead to the release of free FAHFAs, which are then subject to further hydrolysis by other enzymes.

Role of Carboxyl Ester Lipase (CEL) in PAHSA Hydrolysis and Isomer Specificity

Carboxyl ester lipase (CEL), a serine lipase, has been identified as a significant FAHFA hydrolase with a prominent role in the pancreas researchgate.netnih.gov. Studies have demonstrated that CEL exhibits specificity towards different FAHFA isomers, including PAHSAs. A key finding is that CEL preferentially hydrolyzes FAHFAs where the ester bond is located further away from the carboxylate group of the hydroxy fatty acid. This results in a distinct preference order for PAHSA isomers, with this compound being hydrolyzed more readily than 9-PAHSA, and both being hydrolyzed significantly faster than 5-PAHSA researchgate.netnih.gov.

Data illustrating the relative hydrolysis rates of different PAHSA isomers by CEL highlight this positional specificity:

| PAHSA Isomer | Relative Hydrolysis Rate by CEL |

| This compound | High |

| 9-PAHSA | Moderate |

| 5-PAHSA | Low |

This enzymatic preference suggests that the position of the ester linkage in PAHSA isomers is a critical determinant of their susceptibility to CEL-mediated degradation. Furthermore, CEL has shown stereospecificity, selectively hydrolyzing the S-stereoisomer of 9-PAHSA escholarship.orgsci-hub.box. While specific data for the stereospecific hydrolysis of this compound by CEL is less extensively documented in the provided sources, this observation for 9-PAHSA suggests that the stereochemistry at the hydroxyl-bearing carbon may also influence the hydrolysis rates of other PAHSA isomers by CEL. The activity of CEL is largely membrane-associated in the pancreas and can be enhanced by the presence of bile salts, such as sodium taurocholate nih.gov.

Contribution of Atypical Integral Membrane Hydrolases (AIG1 and ADTRP) to FAHFA Degradation

In addition to CEL, the atypical integral membrane hydrolases AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen Dependent TFPI Regulating Protein) play crucial roles in the degradation of bioactive FAHFAs nih.govbiotechniques.combiorxiv.orgtcdb.org. These enzymes are distinct from classical lipases and depend on conserved threonine and histidine residues for their catalytic activity nih.govtcdb.org.

AIG1 and ADTRP have been shown to specifically hydrolyze FAHFAs, with limited activity against other major lipid classes nih.govtcdb.org. Their importance in regulating endogenous FAHFA levels has been demonstrated in various models. For instance, studies in Aig1 and Adtrp double knockout mice revealed significantly elevated FAHFA levels in adipose tissues compared to control mice, indicating that these enzymes are endogenous hydrolases essential for FAHFA catabolism in vivo biotechniques.combiorxiv.org. The inhibition of AIG1 and ADTRP activity in mammalian cells leads to a blockage of FAHFA hydrolysis nih.govcaymanchem.comscripps.edu.

Comparative Metabolic Stability and Half-Life Studies of PAHSA Isomers

The differential hydrolysis rates observed for various PAHSA isomers by enzymes like CEL imply inherent differences in their metabolic stability. As discussed, CEL's preference for this compound over 9-PAHSA and 5-PAHSA suggests that this compound may have a shorter half-life compared to isomers with the ester bond closer to the carboxylate, at least in tissues where CEL is active researchgate.netnih.gov.

While direct comparative half-life studies across all PAHSA isomers in various biological contexts are not extensively detailed in the provided information, the enzymatic specificity data offer insights into their relative stabilities. The observation that 5-PAHSA-containing lipids are the least preferred substrates for CEL among tested triacylglycerol estolide isomers further supports the idea of varying metabolic stability among isomers, with 5-PAHSA potentially exhibiting higher stability in certain lipid pools researchgate.net.

Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are capable of separating and quantifying different PAHSA isomers and even their stereoisomers, which is crucial for studying their individual metabolic fates sci-hub.boxresearchgate.net. However, the separation of 12- and 13-PAHSA can be challenging, leading to their combined quantification in some studies, which might mask subtle differences in their metabolic handling researchgate.netdiabetesjournals.org. The finding that the R-stereoisomer of 9-PAHSA is predominant in adipose tissue and is selectively hydrolyzed by CEL highlights the influence of stereochemistry on the metabolic stability of PAHSAs escholarship.orgsci-hub.box.

Factors Influencing this compound Hydrolysis Rates and Selectivity

Several factors influence the rate and selectivity of this compound hydrolysis:

Enzyme Identity: The specific enzyme involved dictates the hydrolysis characteristics. CEL exhibits positional specificity, favoring this compound, while AIG1 and ADTRP are also key hydrolases for FAHFAs researchgate.netnih.govnih.gov.

Position of the Ester Bond: As demonstrated by CEL's activity, the location of the ester linkage within the PAHSA structure significantly impacts the hydrolysis rate, with positions further from the carboxylate (like in this compound) being more susceptible to CEL-mediated cleavage researchgate.netnih.gov.

Stereochemistry: The stereochemical configuration at the hydroxyl-bearing carbon can influence hydrolysis, as seen with CEL's selective hydrolysis of S-9-PAHSA escholarship.orgsci-hub.box. This factor is likely relevant for this compound as well.

Presence of Cofactors or Activators: For CEL, the presence of bile salts like sodium taurocholate can enhance its hydrolytic activity nih.gov.

Acyl Chain Properties: While this compound is saturated, studies with other FAHFAs indicate that the degree of unsaturation in the acyl chain can affect hydrolysis rates by CEL, with unsaturated FAHFAs being hydrolyzed faster researchgate.netnih.gov.

Tissue and Cellular Localization: The cellular and tissue distribution of both this compound and the relevant hydrolases (CEL in pancreas, AIG1/ADTRP as integral membrane proteins) will influence where hydrolysis primarily occurs nih.govnih.gov.

Presence of Inhibitors: Specific inhibitors targeting FAHFA hydrolases like AIG1 and ADTRP can reduce or block this compound hydrolysis caymanchem.comscripps.edu.

Cellular and Molecular Mechanisms of 12 Pahsa Action

Receptor-Mediated Signaling and Direct Molecular Interactions

PAHSAs, including 12-PAHSA, interact with specific cellular receptors, initiating downstream signaling events.

G Protein-Coupled Receptor (GPCR) Activation (e.g., GPR120, FFAR1, FFAR4)

Free fatty acid receptor 4 (FFAR4), also known as GPR120, is a known target for PAHSAs. lipidmaps.orgguidetopharmacology.orgzhanggroup.orgcuhk.edu.cn GPR120 is a G protein-coupled receptor that signals via a G(q)/G(11)-coupled pathway and mediates anti-inflammatory effects, particularly in macrophages and fat cells. cuhk.edu.cn Activation of GPR120 by ligands can lead to the inhibition of the TAK1 pathway through a beta-arrestin 2 (ARRB2)/TAB1-dependent mechanism, independent of the G(q)/G(11) pathway. cuhk.edu.cn GPR120 activation is also implicated in mediating insulin (B600854) sensitizing and antidiabetic effects by reducing macrophage-induced tissue inflammation. cuhk.edu.cn While 9-PAHSA is explicitly mentioned as a GPR120 ligand that can induce adipocyte browning and inhibit the LPS/NF-κB pathway through GPR120 activation, the interaction of this compound with GPR120 aligns with the broader activity of PAHSAs on this receptor. researchgate.net FFAR1 (GPR40) is another free fatty acid receptor that binds medium and long-chain fatty acids and is expressed in pancreatic islet beta-cells. cmdm.twresearchgate.net While some studies indicate that FFAR1 agonists can stimulate insulin secretion, the specific interaction and activation profile of this compound with FFAR1 requires further detailed investigation. cmdm.twinvivochem.cncenmed.comumich.edu

Interactions with Chemokine Receptors (e.g., CCR7, CCR9, CXCR4, CXCR5)

CXCR4, a chemokine receptor, is a type of α-chemokine receptor found on various cell types, including immune cells and cancer cells. plos.orgwcrj.net It plays a crucial role in cell trafficking, homeostasis, and is implicated in various pathologies, including cancer metastasis. plos.orgwcrj.netaip.org The interaction of CXCL12 (SDF-1) with CXCR4 activates intracellular signaling pathways involved in cell proliferation, survival, and migration. wcrj.netaip.org CXCR5 is another chemokine receptor involved in B-cell trafficking and homing. wikipedia.org While some studies mention chemokine receptors like CCR7, CCR9, CXCR4, and CXCR5 in the context of various ligands and cellular processes, direct detailed research findings specifically on the interaction of this compound with these receptors (CCR7, CCR9, CXCR4, CXCR5) were not prominently available in the search results. cenmed.comfrontiersin.orgidrblab.netguidetopharmacology.orgzhanggroup.orgguidetoimmunopharmacology.orgguidetopharmacology.orgnih.govcdutcm.edu.cn

Modulation of Intracellular Signaling Cascades and Gene Expression

Beyond receptor interactions, this compound and other PAHSAs influence various intracellular signaling pathways, affecting gene expression and cellular functions.

Impact on NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response, cell survival, proliferation, and other cellular processes. scielo.brphysiology.org Activation of NF-κB can lead to the expression of pro-inflammatory cytokines and anti-apoptotic proteins. scielo.br Research indicates that 12-OAHSA (a related FAHFA) and 9-PAHSA can suppress the NF-κB signaling pathway. researchgate.net Specifically, 12-OAHSA has been shown to inhibit the LPS-induced inflammatory response in macrophages by suppressing NF-κB signaling. researchgate.net This involves inhibiting the phosphorylation of IKKβ and the degradation of IκBα, molecules upstream of the NF-κB transcription factor p65. researchgate.net This inhibitory effect on NF-κB signaling contributes to the anti-inflammatory properties observed with PAHSAs. researchgate.net

Influence on Cyclic AMP Signaling Pathways

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous biological processes, including metabolism and signal transduction. wikipedia.orgguidetopharmacology.orgnih.govuni.lunih.gov cAMP is synthesized by adenylate cyclase and typically exerts its effects by activating protein kinase A (PKA). wikipedia.org PKA, in turn, can phosphorylate various substrate proteins, influencing ion channels, enzymes, and even gene transcription by phosphorylating proteins that bind to DNA promoter regions. wikipedia.org While cAMP signaling is a fundamental pathway influenced by various extracellular signals, specific detailed research findings directly linking this compound to the modulation of cyclic AMP signaling pathways were not extensively found in the provided search results.

Regulation of Mdm2/p53 Pathways in Cellular Senescence

Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stressors, including metabolic stress. The p53 protein, a tumor suppressor, plays a central role in inducing cell cycle arrest and promoting entry into senescence. encyclopedia.pub Mdm2 is an oncoprotein that negatively regulates p53 by decreasing its stability. encyclopedia.pubsquarespace.comnih.govnih.gov Research has shown that PAHSAs, including this compound, can reduce cellular senescence and protect cells, such as pancreatic beta cells, from metabolic stress by regulating the Mdm2/p53 pathway. squarespace.comnih.govnih.govjci.org PAHSAs have been found to induce the expression of Mdm2, which leads to decreased stability and suppression of p53. squarespace.comnih.govnih.gov This regulation of the Mdm2-p53 axis by PAHSAs helps to prevent the upregulation of senescence-related genes and maintain cellular health under stress conditions. squarespace.comnih.gov PAHSAs may also influence other factors that regulate p53 stability, such as Trim28 (Kap1) and YY1, and can impact DNA repair mechanisms and autophagy, further contributing to the prevention of senescence. squarespace.comnih.gov

Effects on Lipid Metabolism and Adipocyte Biology at the Cellular Level

Regulation of Lipolysis in White Adipose Tissue (WAT)

PAHSAs have been shown to influence lipolysis in white adipose tissue (WAT). Studies indicate that PAHSAs can directly inhibit lipolysis in WAT explants ex vivo jci.org. Furthermore, PAHSAs enhance the antilipolytic effect of insulin in vivo, leading to a greater reduction in free fatty acids (FFAs) jci.org. Dysregulation of WAT lipolysis, which leads to increased FFA levels, is known to contribute to hepatic insulin resistance jci.orgnih.gov. The inhibition of WAT lipolysis by PAHSAs is considered a mechanism contributing to their beneficial effects on hepatic and systemic insulin sensitivity jci.orgnih.gov. Excessive lipolysis results in elevated FFA levels in both fasted and fed states, and this chronic exposure of liver and muscle to high FFAs is thought to promote ectopic lipid storage and impair insulin signaling nih.gov. PAHSAs suppress lipolysis, and this action partially accounts for their effects on suppressing endogenous glucose production (EGP) jci.org. Experiments in murine adipose tissue explants demonstrated that 9-PAHSA inhibited isoproterenol-induced lipolysis with effects comparable to insulin jci.org.

Mechanisms Underlying Adipocyte Browning Induction

Adipocyte browning, the process by which white adipocytes acquire characteristics of brown adipocytes, is a potential therapeutic strategy for obesity researchgate.net. Research suggests that certain FAHFAs, including PAHSAs, may play a role in this process mdpi.comfrontiersin.orgtum.de. While some lipokines like 12,13-diHOME and 12-HEPE have not shown the ability to induce browning in human white adipocytes, studies have indicated that 9-PAHSA can potentiate the mRNA levels of UCP1, a key marker of brown fat, in human multipotent adipose-derived stem cells (hMADS) researchgate.nettum.de. Activation of G-protein-coupled receptor 120 (GPR120) has been linked to the promotion of white fat browning researchgate.net. 9-PAHSA is reported to act as a ligand for GPR120, and its effects on adipocyte browning in 3T3-L1 cells were reduced when GPR120 was silenced researchgate.net. This suggests that 9-PAHSA may induce browning, at least in part, through activating GPR120 researchgate.net. Additionally, 9-PAHSA treatment has been shown to abolish LPS-induced NF-κB activation, and this anti-inflammatory effect, which is also linked to adipocyte browning, was attenuated by GPR120 knockdown researchgate.net.

Influence on Cellular Homeostasis, Stress Responses, and Viability

Modulation of Endoplasmic Reticulum Stress Responses

Endoplasmic Reticulum (ER) stress is a cellular stress response that can be triggered by various factors, including elevated levels of saturated fatty acids, and is implicated in the pathogenesis of metabolic diseases nih.govnih.gov. PAHSAs have been shown to modulate ER stress responses, particularly in the context of pancreatic beta cells jci.orgresearchgate.net. Studies in nonobese diabetic (NOD) mice treated with PAHSAs demonstrated lower staining for ER stress markers such as XBP-1 and CHOP in insulin-containing beta cells compared to vehicle-treated mice researchgate.net. In vitro experiments using human islets from non-diabetic donors showed that treatment with 5-PAHSA or 9-PAHSA attenuated the increase in CHOP levels induced by thapsigargin, a known inducer of ER stress researchgate.net. These findings suggest that PAHSAs can reduce ER stress, which is considered a mechanism contributing to their protective effects on beta cell survival jci.orgresearchgate.net.

Role in Attenuating Apoptotic and Necrotic Cell Death in Pancreatic Beta Cells

PAHSAs have demonstrated protective effects against beta cell death, including both apoptotic and necrotic pathways, particularly under conditions of metabolic stress jci.orgnih.govsiditalia.itmdpi.com. In NOD mice, oral administration of PAHSAs attenuated cytokine-induced apoptotic and necrotic beta cell death and increased beta cell viability jci.org. This protective effect was also observed in vitro in clonal beta cells (MIN6 cells) and human pancreatic islets exposed to metabolic stressors such as proinflammatory cytokines jci.orgnih.gov. The mechanisms underlying this protection appear to involve a reduction in ER stress and modulation of MAPK signaling pathways jci.org. Specifically, PAHSAs lowered ER stress in NOD mice and suppressed thapsigargin-induced PARP cleavage in human islets jci.org. They also attenuated the activation of ERK1/2 and JNK1/2 in MIN6 cells jci.org. These direct effects on beta cells contribute to increased cell survival and function jci.orgsiditalia.it.

Link to Adaptive Antioxidant Systems and Phospholipid Hydroperoxide Remodeling

The synthesis of PAHSAs, including this compound, has been linked to adaptive antioxidant systems and the remodeling of phospholipid hydroperoxides cas.cznih.govcas.cz. Research suggests that the formation of hydroxy fatty acids, which are components of FAHFAs like PAHSAs, may involve the reduction of phospholipid hydroperoxides by enzymes with GSH peroxidase or transferase activity, such as Prdx6 nih.gov. This process is dependent on the cellular redox state and is likely controlled by the Nrf2 master regulator nih.govmdpi.com. Studies have shown that inhibition of GSH synthesis resulted in elevated PAHSA levels, while deletion of Prdx6 decreased PAHSA levels, supporting the involvement of lipid peroxidation and the reduction of hydroperoxy phospholipids (B1166683) in HSA formation nih.gov. The synthesis of PAHSAs via carbohydrate-responsive element-binding protein (ChREBP)-driven de novo lipogenesis is indicated to be linked to this adaptive antioxidant system and the remodeling of phospholipid hydroperoxides cas.cznih.govcas.cz. This connection suggests that FAHFAs may serve as a link between the activity of the adaptive antioxidant system and insulin sensitivity in peripheral tissues nih.gov.

Physiological and Pathophysiological Involvement in Biological Systems in Vivo Models

Endogenous Distribution and Tissue-Specific Expression Profiles of 12-PAHSA and Related FAHFAs

FAHFAs, a class of endogenous bioactive lipids, are present in various mammalian tissues and biological fluids. cas.czcas.cznih.gov Their distribution and levels can vary depending on the specific FAHFA family and regioisomer, as well as the tissue type and metabolic state. cas.czdiabetesjournals.org

Adipose Tissue Compartmentalization (White Adipose Tissue, Brown Adipose Tissue)

Adipose tissue is considered a major site of FAHFA synthesis. cas.czresearchgate.net PAHSAs, including this compound, are among the most abundant FAHFA families found in adipose tissue. caymanchem.comacs.org Studies in glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter in adipose tissue, have shown elevated levels of PAHSAs, including this compound, in adipose tissue compared to wild-type mice. caymanchem.comdiabetesjournals.orgacs.org Specifically, this compound levels were found to be 2- to 3-fold higher in the adipose tissue of AG4OX mice. caymanchem.com The levels of PAHSA isomers can be differentially regulated in different fat depots. For instance, in mice fed a high-fat diet (HFD), all PAHSA isomers in subcutaneous adipose tissue and liver were reduced, while in perigonadal fat, some isomers were elevated and others reduced. diabetesjournals.org FAHFAs can also be incorporated into triacylglycerols (TGs), forming FAHFA-TGs, which may serve as a depot for FAHFAs in adipocytes. frontiersin.orgnih.govresearchgate.net

Circulating Levels in Serum and Plasma

FAHFAs, including PAHSAs, are detected in human serum and plasma. cas.czcas.czgoogle.comresearchgate.netnih.gov In humans, FAHFAs are present in serum at concentrations typically ranging from 45 to 100 nanomolar. google.com Studies have indicated that serum levels of PAHSAs are positively correlated with insulin (B600854) sensitivity in humans, with lower levels observed in insulin-resistant individuals. frontiersin.orgnih.govnih.govresearchgate.net Obesity has been associated with lower levels of total FAHFAs and the PAHSA family in serum compared to non-obese individuals. frontiersin.orgnih.govresearchgate.net Dietary factors can also influence circulating FAHFA levels; for example, omnivores have significantly higher serum levels of FAHFAs than vegetarians/vegans, and consumption of saturated fatty acids has been shown to increase serum FAHFA levels. researchgate.netfrontiersin.orgresearchgate.net

Table: Serum FAHFA Levels in Different Human Cohorts

| Cohort | Total FAHFAs (nmol/L) [Median (25th; 75th percentile)] | Reference |

| Omnivores | 12.82 (7.57; 14.86) | frontiersin.org |

| Vegetarians/Vegans | 5.86 (5.10; 6.71) | frontiersin.org |

| Non-obese Controls | 5.22 (4.18; 7.46) | frontiersin.orgnih.gov |

| Obese Patients | 3.24 (2.80; 4.30) | frontiersin.orgnih.gov |

| Young Males (after SFA overfeeding) | 6.96 (6.50; 7.76) | frontiersin.orgresearchgate.net |

| Young Males (baseline) | 4.31 (3.31; 5.27) | frontiersin.org |

Organ-Specific Presence and Dynamics (e.g., Liver, Kidney, Pancreas)

Beyond adipose tissue and circulation, FAHFAs, including PAHSAs, have been detected in other organs such as the liver, kidney, and pancreas in mice. diabetesjournals.orgresearchgate.netCurrent time information in Minneapolis, MN, US.mdpi.com The distribution of specific PAHSA isomers can vary between these organs. For instance, in mouse liver, only 9-, 12-, and 13-PAHSA isomers were identified, which differs from the profile found in adipose tissue. diabetesjournals.org This suggests tissue-specific regulation of PAHSA levels, potentially involving differences in biosynthesis, degradation, uptake, or release. diabetesjournals.org The liver plays a crucial role in metabolism, and the presence of FAHFAs there suggests potential involvement in hepatic metabolic processes. nih.gov The pancreas, particularly pancreatic islet cells, is relevant due to the potential of FAHFAs to stimulate insulin secretion. diabetesjournals.orggoogle.comendocrinologia.org.mxmdpi.com

Occurrence in Biological Fluids (e.g., Breast Milk)

FAHFAs have been detected in various human biological fluids, including breast milk. cas.czcas.cz Triacylglycerols containing branched palmitic acid ester of hydroxystearic acid (PAHSA) are present in breast milk. cas.cz Studies have indicated that the levels of PAHSAs in breast milk may be reduced in obese lactating mothers compared to lean mothers. researchgate.netnih.govtum.de This suggests that maternal metabolic status can influence the FAHFA composition of breast milk.

Presence in Dietary Sources and its Significance

Table: Examples of Foods Containing FAHFAs

| Food Source | Notes | Reference |

| Ruminant Meat | Contains FAHFAs in the fat. | researchgate.net |

| Milk | Contains FAHFAs in the fat. | researchgate.net |

| Eggs | Contains FAHFAs. | researchgate.netocl-journal.org |

| Fish | Contains FAHFAs. | researchgate.net |

| Fruits (e.g., Apple, Clementine, Strawberry, Blueberry, Mango, Kiwi, Pineapple, Banana) | Contain various FAHFAs; clementine and pineapple show high abundance. | sci-hub.se |

| Vegetables (e.g., Onion, Garlic, Cherry Tomato, Carrot, Parsley Root, Pepper, Radish) | Contain various FAHFAs; garlic and carrot show high abundance of certain FAHFAs. | mdpi.comsci-hub.se |

| Cereals (e.g., Oat) | Whole grain oat shows high overall FAHFA content. | mdpi.comsci-hub.se |

| Caribou Meat | Detected at very high doses. | ocl-journal.orgocl-journal.org |

| Moose | Detected at very high doses. | ocl-journal.orgocl-journal.org |

| Broccoli | Contains 9-PAHSA. | mdpi.com |

| Beef | Contains 9-PAHSA. | mdpi.com |

| Egg White | Contains 9-PAHSA. | mdpi.com |

| Plant Oils (e.g., Rice Bran Oil, Avocado Oil, Sesame Oil) | Contain diverse FAHFAs. | researchgate.netresearchgate.net |

Mechanistic Investigations in Metabolic Regulation Models

Mechanistic studies in in vivo models, particularly in mice, have provided insights into how PAHSAs, including this compound, may be involved in metabolic regulation. PAHSAs have demonstrated anti-diabetic and anti-inflammatory effects in these models. cas.czfrontiersin.orgnih.govresearchgate.netjci.orgnih.gov

Research indicates that PAHSAs can improve insulin sensitivity and glucose tolerance in insulin-resistant mice. frontiersin.orgnih.govresearchgate.netjci.orgnih.govresearchgate.net This can occur through multiple mechanisms. PAHSAs have been shown to enhance insulin-stimulated glucose uptake in muscle and heart tissue. researchgate.netjci.org They also appear to play a role in regulating hepatic glucose production. researchgate.netjci.orgnih.gov Studies suggest that PAHSAs can inhibit lipolysis (the breakdown of fats) in white adipose tissue, which can indirectly influence hepatic glucose production by reducing the supply of glycerol (B35011) to the liver. researchgate.netjci.orgnih.govhapres.com Furthermore, PAHSAs may directly inhibit basal and glucagon-stimulated endogenous glucose production in isolated liver cells through a cAMP-dependent pathway involving Gαi protein-coupled receptors. researchgate.netjci.org

PAHSAs have also been implicated in stimulating insulin secretion from pancreatic beta cells and glucagon-like peptide 1 (GLP-1) secretion from enteroendocrine cells. diabetesjournals.orggoogle.comendocrinologia.org.mxmdpi.com These effects may contribute to improved glucose homeostasis. researchgate.net

While the exact enzymatic machinery responsible for FAHFA biosynthesis in vivo remains unknown, research suggests a link to adipose tissue lipogenesis. cas.czfrontiersin.orgresearchgate.netendocrinologia.org.mx The regulation of endogenous FAHFA levels appears to be complex, potentially involving both synthesis and degradation pathways. nih.gov Several hydrolases have been identified as putative FAHFA hydrolases that can cleave the ester bond, but their specific roles in regulating FAHFA levels in vivo require further verification. nih.govhapres.com The discovery of FAHFA-containing triacylglycerols suggests that these can serve as a reservoir for FAHFAs, and their breakdown via lipolysis may regulate the release of free FAHFAs. frontiersin.orgnih.govresearchgate.net

Table: Summary of PAHSA Effects in Metabolic Regulation Models (In Vivo)

| Effect | Mechanism | Reference |

| Improved Insulin Sensitivity | Enhanced insulin-stimulated glucose uptake in muscle and heart. researchgate.netjci.org Inhibition of lipolysis in WAT. researchgate.netjci.orgnih.govhapres.com Direct inhibition of hepatic glucose production. researchgate.netjci.org | frontiersin.orgnih.govresearchgate.netjci.orgnih.govresearchgate.nethapres.com |

| Improved Glucose Tolerance | Contributes to lower ambient glucose levels. | frontiersin.orgresearchgate.net |

| Stimulated Insulin Secretion | Effects on pancreatic beta cells. | diabetesjournals.orggoogle.comendocrinologia.org.mxmdpi.com |

| Stimulated GLP-1 Secretion | Effects on enteroendocrine cells. | diabetesjournals.orggoogle.comendocrinologia.org.mxmdpi.com |

| Reduced Adipose Tissue Inflammation | Observed in mouse models. | nih.gov |

Role in Glucose Homeostasis Mechanisms in Murine Models

PAHSAs, including various isomers, have been shown to play a role in glucose homeostasis in murine models. Administration of PAHSAs in mice has been observed to lower ambient glycemia and improve glucose tolerance. ebi.ac.ukresearchgate.netresearchgate.net This beneficial effect on glucose tolerance has been demonstrated in both aged, glucose-intolerant chow-fed mice and high-fat diet (HFD)-fed mice. nih.govresearchgate.net Chronic subcutaneous PAHSA treatment has also been reported to improve both insulin sensitivity and glucose tolerance in chow-fed and HFD-fed mice. nih.gov The beneficial effects of PAHSAs on glucose homeostasis in diet-induced obese mice appear to be dependent on the gut microbiota. pnas.org

Impact on Insulin Secretion and Cellular Glucose Uptake in Experimental Systems

PAHSAs can stimulate GLP-1 and insulin secretion. ebi.ac.ukresearchgate.netresearchgate.net Studies in murine and human islets have shown that PAHSAs augment glucose-stimulated insulin secretion (GSIS). nih.govnih.govresearchgate.netpnas.org Specifically, 5-PAHSA has been shown to increase the total amount of GSIS and improve dynamic insulin release profiles in human islets from both healthy and type 2 diabetic donors, as well as in murine islets. nih.gov

In adipocytes, PAHSAs signal through GPR120 to enhance insulin-stimulated glucose uptake. ebi.ac.ukresearchgate.net Studies using 3T3-L1 adipocytes and freshly isolated mouse adipocytes have demonstrated that PAHSAs augment insulin-stimulated glucose transport. nih.govresearchgate.net Chronic PAHSA treatment has also been shown to augment insulin-stimulated glucose uptake in glycolytic muscle and heart in HFD-fed mice. jci.org

Modulation of Inflammatory Processes in Experimental Models

PAHSAs exhibit anti-inflammatory effects in various experimental models. ebi.ac.ukresearchgate.netnih.govnih.govnih.govresearchgate.netdiabetesjournals.org

Regulation of Adipose Tissue Inflammation Mechanisms

PAHSAs have been shown to reduce adipose tissue inflammation. ebi.ac.ukresearchgate.netnih.govdiabetesjournals.orgsiditalia.itmdpi.com In insulin-resistant states, reduced levels of PAHSAs are associated with greater adipose tissue inflammation. siditalia.it Supplementation with 9-PAHSA has been shown to restore insulin sensitivity and reduce white adipose tissue (WAT) inflammation in mice with adipose-specific depletion of ChREBP, which display impaired de novo lipogenesis and low PAHSA levels. mdpi.com PAHSAs reduce inflammatory cytokine production from immune cells and ameliorate adipose inflammation in obesity. diabetesjournals.orgmdpi.com

Effects on Immune Cell Activation and Pro-inflammatory Cytokine/Chemokine Expression in Cellular and Animal Models

PAHSAs attenuate immune cell activation and the expression of pro-inflammatory cytokines and chemokines. researchgate.netencyclopedia.pubnih.govpnas.orgCurrent time information in Minneapolis, MN, US.nih.govlipidmaps.orgresearchgate.netfrontiersin.org In vitro, PAHSAs have been shown to attenuate dendritic cell activation and subsequent T cell proliferation and Th1 polarization. researchgate.netnih.govresearchgate.net PAHSAs can inhibit LPS-induced dendritic cell maturation and cytokine secretion. nih.govdiabetesjournals.orgnih.gov

In vivo, anti-inflammatory effects of PAHSAs have resulted in reduced colonic T-cell activation and pro-inflammatory cytokine and chemokine expression. researchgate.netnih.govresearchgate.net PAHSAs have been shown to reduce the expression of pro-inflammatory cytokines such as tnfα, il-6, and il-1β, and chemokines such as mip-1, mcp-1, and kc in the colon of mice. nih.gov They also reduced the percentage of colonic CD4+ and CD8+ T cells positive for IFN-γ+, IL-17+, or IFN-γ+IL-17+ in DSS-induced colitis in mice. nih.gov Some of these anti-inflammatory effects appear to be partially GPR120-dependent. researchgate.netnih.govresearchgate.net PAHSAs have also been shown to reduce T and B cell infiltration and CD4+ and CD8+ T cell activation in the pancreata of nonobese diabetic (NOD) mice, an animal model of type 1 diabetes. nih.govfrontiersin.org

Involvement in Experimental Colitis Models and Mucosal Immunity

PAHSAs are involved in experimental colitis models and mucosal immunity. researchgate.netencyclopedia.pubpnas.orgCurrent time information in Minneapolis, MN, US.nih.govresearchgate.netfrontiersin.org PAHSA treatment has been shown to protect against colitis, a chronic inflammatory disease. researchgate.netnih.govnih.govnih.govresearchgate.net In mouse models of colitis, PAHSA treatment prevented weight loss, improved colitis scores, and augmented intestinal crypt Paneth cell bactericidal potency, potentially involving GPR120. researchgate.netnih.govresearchgate.net PAHSAs regulate innate and adaptive immune responses to prevent mucosal damage and protect against colitis. researchgate.netnih.govresearchgate.net Daily PAHSA treatment delayed the onset and reduced the severity of dextran (B179266) sodium sulfate-induced colitis in mice by modulating innate immune responses and attenuating inflammation. pnas.org

Emerging Research Areas and Unexplored Roles in Biological Contexts

While significant progress has been made in understanding the roles of PAHSAs in glucose homeostasis and inflammation, emerging research areas and unexplored roles continue to be investigated. The influence of the gut microbiota on the metabolic effects of PAHSAs is an active area of research. pnas.org The precise mechanisms and receptors mediating all the anti-inflammatory effects of PAHFAs are still being explored. diabetesjournals.org The potential therapeutic applications of PAHSAs and other FAHFAs for various inflammatory-driven diseases, beyond metabolic disorders and colitis, represent an area of ongoing investigation. researchgate.netnih.govnih.govnih.govresearchgate.net The role of different PAHSA isomers and their distinct biological activities is also an area requiring further detailed research. diabetesjournals.orgresearchgate.net

Data Tables

| Study Context | Model System | Key Finding related to this compound (or PAHSAs generally) | Citation(s) |

| Glucose Homeostasis | Murine models (HFD-fed, aged chow-fed) | PAHSA administration lowers ambient glycemia and improves glucose tolerance. | ebi.ac.ukresearchgate.netnih.govresearchgate.net |

| Glucose Homeostasis | Murine models (Chow-fed, HFD-fed) | Chronic subcutaneous PAHSA treatment improves insulin sensitivity and glucose tolerance. | nih.gov |

| Insulin Secretion | Murine and human pancreatic islets | PAHSAs augment glucose-stimulated insulin secretion (GSIS). | nih.govnih.govresearchgate.netpnas.org |

| Cellular Glucose Uptake | 3T3-L1 adipocytes, primary mouse adipocytes | PAHSAs augment insulin-stimulated glucose transport via GPR120. | ebi.ac.ukresearchgate.netnih.govresearchgate.net |

| Adipose Tissue Inflammation | Murine models (insulin-resistant, obese) | PAHSAs reduce adipose tissue inflammation. | ebi.ac.ukresearchgate.netnih.govdiabetesjournals.orgsiditalia.itmdpi.com |

| Immune Cell Activation & Cytokine Expression | Dendritic cells (in vitro) | PAHSAs attenuate dendritic cell activation and T cell proliferation/Th1 polarization. | researchgate.netnih.govresearchgate.net |

| Immune Cell Activation & Cytokine Expression | Murine colon | Reduced colonic T-cell activation and pro-inflammatory cytokine/chemokine expression. | researchgate.netnih.govresearchgate.net |

| Immune Cell Activation & Cytokine Expression | NOD mice (pancreata) | Reduced T and B cell infiltration and CD4+/CD8+ T cell activation. | nih.govfrontiersin.org |

| Experimental Colitis | Murine models (DSS-induced) | PAHSA treatment prevents weight loss, improves colitis scores, and augments Paneth cell bactericidal potency. | researchgate.netnih.govresearchgate.net |

| Experimental Colitis | Murine models (DSS-induced) | PAHSA treatment regulates innate and adaptive immune responses to prevent mucosal damage and protect against colitis. | researchgate.netpnas.orgnih.govresearchgate.net |

Potential Influence on Cognitive Function in Obese Mouse Models

Obesity is associated with cognitive impairment in both adolescent and adult murine models. researchgate.net Studies have indicated that PAHSA treatment may improve cognitive function in obese mice. nih.gov While the specific role of this compound in this context is often discussed as part of the broader PAHSA family, research suggests that increasing PAHSA levels can attenuate adipose tissue inflammation, which is a factor implicated in obesity-induced cognitive deficits. nih.govmdpi.com The precise mechanisms by which PAHSAs, including this compound, influence cognitive function in obese models are still under investigation, but the link between metabolic health, inflammation, and cognitive performance is an active area of research. researchgate.netfrontiersin.org Some studies suggest that PAHSAs may exert neuroprotective roles, potentially through mechanisms involving the reduction of oxidative stress and the enhancement of autophagy, as observed with 5-PAHSA in cellular models under diabetic conditions. aginganddisease.org

Investigation of Correlations in Specific Pathological Conditions (e.g., Breast Cancer Models, Type 1 Diabetes Onset)

Investigations in animal models and human studies have explored the correlations between PAHSA levels, including this compound, and specific pathological conditions such as breast cancer and Type 1 Diabetes (T1D).

In the context of breast cancer, studies have observed altered levels of certain FAHFAs, including PAHSAs, in patients. Specifically, this compound, along with other PAHSAs (13-PAHSA, 9-PAHSA, and 5-PAHSA), has been found to be remarkably decreased in the serum of human breast cancer patients compared to healthy individuals. mdpi.comnih.gov While these findings indicate a correlation, the direct causal or mechanistic role of this compound in breast cancer development or progression in specific animal models requires further detailed investigation. nih.gov

In Type 1 Diabetes (T1D), research in nonobese diabetic (NOD) mouse models has demonstrated that administration of PAHSAs can delay the onset and reduce the incidence of the disease. diabetesjournals.orgjci.orgnih.gov PAHSAs have been shown to protect against T1D by attenuating autoimmune responses and exerting direct protective effects on pancreatic β-cell survival and function. jci.orgnih.gov This includes reducing leukocyte infiltration into islets, decreasing T cell activation, promoting β-cell proliferation, and attenuating cytokine-induced β-cell death. diabetesjournals.orgjci.orgnih.gov The mechanism appears to involve a reduction of ER stress and MAPK signaling. jci.org While these studies often refer to the effects of PAHSAs generally or specific isomers like 5- and 9-PAHSA, this compound is a component of the PAHSA family, and changes in its levels have been observed in relevant metabolic states. nih.gov Reduced levels of PAHSAs in insulin-resistant states, such as those preceding overt diabetes, further support their potential protective role. nih.govmdpi.com

Data Table: Observed Changes in PAHSA Levels in Pathological Conditions

| Condition | Sample Type | Observed Change in PAHSA Levels (including this compound) | Source(s) |

| Insulin Resistance | Adipose Tissue, Serum | Reduced | nih.govcaymanchem.commdpi.comresearchgate.net |

| High-Fat Diet Obesity | Adipose Tissue | Reduced | caymanchem.com |

| Fasting | Adipose Tissue | Higher | nih.govcaymanchem.com |

| Breast Cancer | Serum | Decreased (specifically this compound, 13-PAHSA, 9-PAHSA, 5-PAHSA) | mdpi.comnih.gov |

| Type 1 Diabetes Onset | Serum, Adipose Tissue (in insulin-resistant states preceding T1D) | Reduced | nih.govmdpi.com |

Advanced Analytical Methodologies for 12 Pahsa Research

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) stands as the cornerstone for the structural elucidation and quantification of 12-PAHSA and other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Its high sensitivity and selectivity are indispensable for analyzing these low-abundance lipids in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Isomer Separation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for FAHFA analysis. youtube.com The analysis is challenging due to the existence of numerous regio-isomers (where the fatty acid is esterified at different positions on the hydroxy fatty acid chain) which are often isobaric, meaning they have the same mass. nih.gov

Comprehensive profiling of this compound and its isomers requires high-resolution chromatographic separation prior to mass spectrometric detection. nih.gov Researchers have developed LC methods capable of resolving various PAHSA isomers, such as 5-, 9-, and this compound. nih.gov The choice of the liquid chromatography column is critical; for instance, Acquity UPLC BEH C18 columns have been shown to provide excellent resolution of FAHFA regio-isomers within a reduced timeframe compared to older methods. nih.gov The separation allows for the individual detection and quantification of isomers that may have distinct biological activities.

In tandem mass spectrometry, multiple reaction monitoring (MRM) is frequently used for quantification. avantiresearch.com For PAHSAs, the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 537.5 is monitored. Upon fragmentation, it generates several product ions. The transition of m/z 537 → 255, corresponding to the palmitate anion, consistently provides the highest ion count across various PAHSA isomers and is typically chosen as the quantifier transition. avantiresearch.comnih.gov Other transitions, such as m/z 537 → 299 (hydroxystearate) and m/z 537 → 281 (dehydrated hydroxystearate), are used as qualifier ions to confirm identity. nih.gov

| Analyte Family | Precursor Ion (m/z) | Quantitative Transition (m/z) | Qualitative Transitions (m/z) |

|---|---|---|---|

| PAHSA | 537 | 537 → 255 | 537 → 299, 537 → 281 |

Ion Trap Mass Spectrometry for Ester Position Determination and Fragmentation Analysis

While LC-MS/MS can separate many isomers, unequivocally determining the ester bond position on the stearic acid chain for a given PAHSA isomer requires more detailed fragmentation analysis. Ion trap mass spectrometry is a powerful tool for this purpose, enabling multi-stage fragmentation (MSⁿ) experiments. researchgate.net

The initial collision-induced dissociation (CID) of the precursor ions of different PAHSA isomers (e.g., 5-PAHSA, 9-PAHSA, this compound) can produce similar primary product ions, making them difficult to distinguish. avantiresearch.com However, by isolating a specific product ion, such as the hydroxystearic acid fragment, and subjecting it to further fragmentation (MS³), a unique fingerprint of diagnostic ions can be generated. avantiresearch.com These diagnostic ions, typically in the region below m/z 240, are specific to each isomer and allow for the precise pinpointing of the ester location. avantiresearch.com This detailed fragmentation analysis is essential for the de novo structural elucidation of FAHFAs when synthetic standards are not available. creative-proteomics.com This technique has been instrumental in differentiating isomers and understanding their specific fragmentation pathways. avantiresearch.comnih.gov

Application of Isotope-Labeled Internal Standards (e.g., Deuterated and Carbon-13 Labeled this compound)

Accurate quantification of this compound in biological samples relies on the use of internal standards to correct for sample loss during extraction and for variations in instrument response. Isotope-labeled internal standards are ideal as they have nearly identical chemical and physical properties to the endogenous analyte.

Both deuterated and carbon-13 labeled standards have been employed in this compound research. avantiresearch.com Examples include d₄-12-PAHSA. avantiresearch.com However, studies have shown that heavily deuterated standards can exhibit a significant retention time shift during liquid chromatography, eluting earlier than their non-labeled counterparts. avantiresearch.comnih.gov This can complicate the identification and quantification of endogenous isomers.

Consequently, carbon-13 (¹³C) labeled standards, such as ¹³C₁₆-9-PAHSA, are often recommended, particularly when precise retention time alignment is necessary for isomer identification. avantiresearch.comnih.gov These standards co-elute perfectly with the endogenous compounds, leading to more reliable and accurate quantification.

| Isotope-Labeled Standard Type | Example | Key Characteristic in LC-MS Analysis |

|---|---|---|

| Deuterated (D) | d₄-12-PAHSA | May exhibit a forward retention time shift compared to the endogenous analyte. |

| Carbon-13 (¹³C) | ¹³C-labeled PAHSAs | Co-elutes with the endogenous analyte, providing higher accuracy for quantification. |

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Beyond direct analysis with LC-MS, other chromatographic techniques play vital roles in the isolation, separation, and purity assessment of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a highly robust and reliable technique for the quantitative analysis of fatty acids. s4science.at Due to the low volatility of this compound, direct analysis is not feasible. Instead, the compound must first be chemically derivatized. A common approach involves a two-step process:

Hydrolysis: The ester bond of this compound is cleaved (hydrolyzed) to release the constituent fatty acids: palmitic acid and 12-hydroxystearic acid.

Methylation: The carboxylic acid groups of these released fatty acids are then esterified, typically with methanol, to form more volatile fatty acid methyl esters (FAMEs). s4science.atresearchgate.net

Thin Layer Chromatography (TLC) in Research Protocols

Thin Layer Chromatography (TLC) is a fundamental and cost-effective technique used for the separation of lipids based on their polarity. rockefeller.edu In this compound research, TLC is often used as a preparatory step for sample purification or for assessing the purity of synthesized standards. upatras.gr

In a typical research protocol, a total lipid extract from a biological sample is applied to a TLC plate coated with a polar stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a nonpolar mobile phase (a solvent mixture). The separation occurs as the mobile phase moves up the plate via capillary action.

Nonpolar lipids , such as triglycerides and cholesterol esters, have weak interactions with the silica and travel further up the plate.

Polar lipids , such as phospholipids (B1166683), interact strongly with the silica and remain closer to the origin.

This compound, being an ester of a fatty acid and a hydroxy fatty acid, has intermediate polarity. Its position (retention factor, Rf value) on the developed TLC plate would be between the highly nonpolar and the highly polar lipids. This allows for the effective fractionation of the total lipid extract. The band corresponding to the FAHFA fraction can be scraped from the plate, and the lipids can be eluted from the silica for subsequent, more sensitive analysis by LC-MS/MS. rockefeller.edu

Specialized Methodologies for Stereoisomer Analysis

The analysis of 12-palmitoyl-hydroxy-stearic acid (this compound) stereoisomers, which are enantiomers due to the chiral center at the carbon atom bearing the hydroxyl group, requires specialized analytical techniques that can differentiate between these non-superimposable mirror images. Standard chromatographic and spectrometric methods are typically insufficient for this purpose as enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, chiral separation techniques are essential for the resolution and quantification of the R- and S-enantiomers of this compound.

The primary approach for the stereoisomer analysis of PAHSAs, including this compound, is through the use of chiral high-performance liquid chromatography (HPLC). nih.gov This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

Chiral Stationary Phases (CSPs) in HPLC

The selection of an appropriate chiral stationary phase is critical for the successful separation of this compound enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated high efficacy in resolving a wide range of chiral compounds, including various PAHSA isomers.

For the analysis of PAHSAs, an amylose tris(3,5-dimethylphenylcarbamate) column has been shown to be effective in separating both regioisomers and enantiomers. nih.gov This type of CSP provides a complex three-dimensional chiral environment. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. These differential interactions result in the formation of transient diastereomeric complexes with varying stabilities, which dictates the elution order from the column.

In the case of PAHSAs, it has been observed that the R-enantiomers elute before the S-enantiomers on this type of column. nih.gov This consistent elution pattern is crucial for the identification and accurate quantification of each stereoisomer in biological samples.

Mobile Phase Composition and Optimization

The composition of the mobile phase plays a significant role in achieving optimal separation of this compound stereoisomers. The choice of solvents and additives can influence the retention times, resolution, and peak shape. For the separation of PAHSAs on polysaccharide-based CSPs, mobile phases typically consist of a mixture of a non-polar organic solvent, such as hexane (B92381), and a more polar alcohol, like isopropanol (B130326) or ethanol.

The ratio of these solvents is carefully optimized to balance retention and resolution. A higher proportion of the polar modifier generally leads to shorter retention times, while a lower proportion can improve resolution, albeit at the cost of longer analysis times. The optimization of the mobile phase is an empirical process that aims to achieve baseline separation of the enantiomeric peaks within a reasonable timeframe.

Detection by Mass Spectrometry (MS)

Coupling chiral HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of this compound stereoisomers. Following separation on the chiral column, the eluent is introduced into the mass spectrometer. Mass spectrometry can confirm the identity of this compound based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

While mass spectrometry itself does not differentiate between enantiomers, its coupling with chiral chromatography allows for the individual detection of the separated R- and S-12-PAHSA. Collision-induced dissociation (CID) mass spectra of the precursor [M-H]⁻ ion for this compound show predominant product ions that are used for its identification and quantification. nih.gov For quantitative studies, deuterated internal standards, such as d4-12-PAHSA, can be utilized to improve accuracy and precision.

The following interactive data table summarizes the key aspects of the analytical methodology for this compound stereoisomer analysis.

| Parameter | Description | Details |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Provides the separation of the stereoisomers. |

| Stationary Phase | Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) is effective for PAHSA enantiomer separation. nih.gov |

| Separation Principle | Formation of transient diastereomeric complexes | Differential interaction between the enantiomers and the CSP leads to different retention times. |

| Elution Order | Consistent for PAHSAs | R-enantiomers typically elute before S-enantiomers on amylose-based CSPs. nih.gov |

| Mobile Phase | Non-polar/polar organic solvent mixture | Typically a mixture of hexane and an alcohol (e.g., isopropanol), optimized for resolution. |

| Detection Method | Mass Spectrometry (MS) | Provides high sensitivity and specificity for the detection and quantification of the separated enantiomers. |

| Internal Standard | Labeled Isotope | Deuterated standards like d4-12-PAHSA can be used for accurate quantification. |

Synthetic Approaches and Derivatives for Research Applications

Enzymatic Biocatalysis for 12-PAHSA and Analogues

Enzymatic biocatalysis has emerged as a promising, environmentally friendly alternative to complex chemical synthesis for producing FAHFAs. chemrxiv.org This approach leverages the high selectivity of enzymes to create specific isomers under mild reaction conditions, avoiding the need for hazardous organic solvents and elaborate protecting group strategies often required in traditional chemical methods. chemrxiv.org

Microbial lipases are widely used biocatalysts that facilitate the transfer of acyl groups, making them ideal for the final esterification step in this compound synthesis. mdpi.comnih.gov Lipases, particularly those from microbial sources, are favored in biotechnology for their stability, substrate specificity, and ease of production. nih.govresearchgate.net

Candida antarctica lipase (B570770) A (CALA, also referred to as lipase from Moesziomyces antarcticus) is a key enzyme used for the esterification of a hydroxy fatty acid (12-hydroxystearic acid, 12-HSA) with a fatty acid (palmitic acid, PA) to produce this compound. chemrxiv.orgnih.gov Research has demonstrated that CALA can effectively catalyze this reaction. acs.org However, the efficiency of this enzymatic conversion is highly dependent on the reaction conditions. For instance, the esterification activity of CALA is completely lost in a single-phase aqueous buffer, highlighting the need for organic solvents or biphasic systems to achieve high yields. chemrxiv.org